molecular formula C14H23NO4 B2492865 O=C1Ccn(CC11ccocc1)C(=O)OC(C)(C)C CAS No. 2179071-32-8

O=C1Ccn(CC11ccocc1)C(=O)OC(C)(C)C

Cat. No. B2492865
CAS RN: 2179071-32-8
M. Wt: 269.341
InChI Key: WIIGKOVOXDMDDD-UHFFFAOYSA-N
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Description

O=C1Ccn(CC11ccocc1)C(=O)OC(C)(C)C is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Antibody Development for Anti-Doping Control

Background: Anti-doping control for recombinant human erythropoietin (rHuEPO) currently relies on isoelectric focusing of ultra-filtered urine and double blotting of this hormone. This method allows differentiation between natural and recombinant EPO based on their isoelectric patterns. However, the structural basis for this difference remains unclear.

Research Objective: The goal is to explore the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Specifically, researchers aim to develop a confirmation test based on the analysis of asialo-erythropoietin (EPO lacking sialic acid residues).

Findings:

Applications: These antibodies can be used for:

Analytical and Bioanalytical Sciences

Context: The compound’s structure suggests potential applications in analytical chemistry.

Potential Uses:

Climate Change Adaptation

Context: While not directly related to the compound, let’s explore broader applications in science and innovation.

Research Focus:

Case Study: Researchers examine best-practice solutions, considering internal and external validity. Their findings inform policies and strategies for effective climate adaptation .

properties

IUPAC Name

tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)14(10-15)5-8-18-9-6-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIGKOVOXDMDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

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